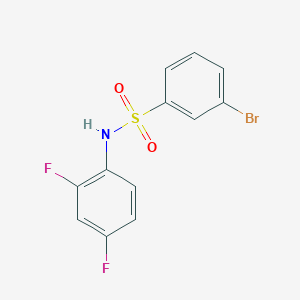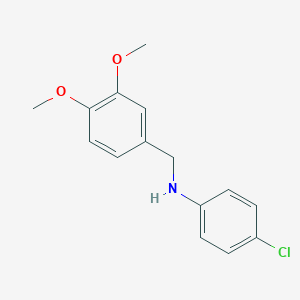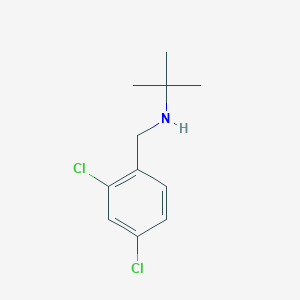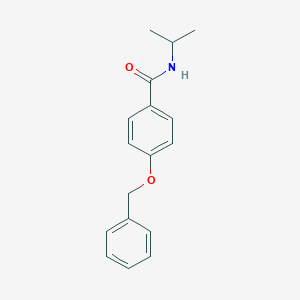
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide, also known as BDF, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which have been extensively studied for their biological and pharmacological properties. BDF has been synthesized using various methods and has been found to have unique properties that make it a valuable tool for scientific investigations.
作用機序
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide inhibits the activity of carbonic anhydrase by binding to its active site and blocking the access of substrate molecules. This results in a decrease in the rate of the enzyme-catalyzed reaction, which can have various physiological effects. 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase, with an inhibition constant in the nanomolar range.
Biochemical and Physiological Effects:
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific system being studied. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for pH regulation in the body. 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has several advantages as a tool for scientific investigations. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also relatively stable and can be synthesized in large quantities. However, 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has some limitations, including its potential toxicity and the need for specialized equipment to perform certain types of experiments.
将来の方向性
There are several future directions for research on 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase based on the 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide scaffold. Another area of interest is the investigation of the effects of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide on other physiological processes, such as ion transport and cell signaling. Additionally, the potential use of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide as an anticancer agent warrants further investigation.
合成法
The synthesis of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide involves the reaction of 3-bromoaniline with 2,4-difluorobenzenesulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution of the chlorine atom by the amino group, resulting in the formation of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide. The purity of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide can be improved by recrystallization or column chromatography.
科学的研究の応用
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has been used in various scientific research applications, including drug discovery, enzyme inhibition studies, and protein crystallography. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has also been used as a scaffold for the development of novel inhibitors of other enzymes, such as histone deacetylases and matrix metalloproteinases.
特性
製品名 |
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide |
|---|---|
分子式 |
C12H8BrF2NO2S |
分子量 |
348.16 g/mol |
IUPAC名 |
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8BrF2NO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-5-4-9(14)7-11(12)15/h1-7,16H |
InChIキー |
UQABOZXQMKJFCX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
正規SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B262738.png)
![1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B262739.png)

![N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262742.png)
![4-[(3-Bromobenzyl)amino]-1-butanol](/img/structure/B262743.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)

![N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B262748.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)